molecular formula C14H11FO3 B6356835 5-Fluoro-2-(2-methoxyphenyl)benzoic acid CAS No. 1181566-87-9

5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Cat. No.: B6356835
CAS No.: 1181566-87-9
M. Wt: 246.23 g/mol
InChI Key: HKGXQTKERVQOKZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, 95% is 246.06922237 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2-(2-methoxyphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(2-methoxyphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGXQTKERVQOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653524
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181566-87-9
Record name 4-Fluoro-2′-methoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181566-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-(2-methoxyphenyl)benzoic acid CAS 394-04-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzoic acid, CAS 394-04-7, is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom and a methoxy group, imparts unique electronic properties and conformational constraints that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, in-depth spectroscopic analysis, and its pivotal role as a key starting material in the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the field-proven insights necessary for its effective utilization in their synthetic and medicinal chemistry programs.

Introduction: A Versatile Building Block in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, pKa, and binding affinity. 5-Fluoro-2-methoxybenzoic acid is an exemplar of a fluorinated building block whose utility has been prominently demonstrated in the development of advanced therapeutics. The ortho-methoxy group influences the conformation of the carboxylic acid, while the para-fluoro substituent significantly alters the electronic landscape of the aromatic ring. This distinct combination of features makes it an attractive intermediate for creating complex molecular architectures. Its most notable application is in the synthesis of Pirtobrutinib, a non-covalent BTK inhibitor used to treat mantle cell lymphoma and chronic lymphocytic leukemia[1][2][3]. This guide serves as a senior application scientist's perspective on the core technical attributes of this important molecule.

Physicochemical and Structural Properties

5-Fluoro-2-methoxybenzoic acid is typically supplied as an off-white to white crystalline solid[1][4]. A summary of its key physical and chemical properties is provided in Table 1, compiled from various authoritative sources. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxybenzoic acid

Property Value Source(s)
CAS Number 394-04-7
Molecular Formula C₈H₇FO₃ [5]
Molecular Weight 170.14 g/mol [1]
Appearance Off-white to white solid/powder [1][4]
Melting Point 87-91 °C [5][6]
Boiling Point 294.0 ± 20.0 °C at 760 mmHg [5]
Solubility Insoluble in water [4][5]
pKa (Predicted) 3.75 ± 0.10 [5]
Density (Predicted) 1.307 g/cm³ [5]
InChI Key WPXFJBPJUGMYOD-UHFFFAOYSA-N

| SMILES | COc1ccc(F)cc1C(O)=O | |

Synthesis and Chemical Reactivity

The reliable synthesis of 5-Fluoro-2-methoxybenzoic acid is crucial for its application in multi-step drug manufacturing processes. Furthermore, its principal reactivity pattern involves the carboxylic acid moiety, which is typically activated for subsequent amide bond formation.

Laboratory Scale Synthesis via Ester Hydrolysis

A common and high-yielding laboratory preparation involves the saponification of the corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate. This approach is favored for its operational simplicity and the high purity of the resulting product.

Rationale: The choice of a strong base like potassium hydroxide in a polar protic solvent (methanol) ensures efficient cleavage of the ester bond. The reaction is typically run at room temperature to prevent potential side reactions. Progress is monitored by Thin Layer Chromatography (TLC), a self-validating system to ensure the reaction goes to completion before workup. Acidification precipitates the desired carboxylic acid from its water-soluble carboxylate salt, providing a straightforward purification step.

Experimental Protocol: Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate [4]

  • To a solution of methyl 5-fluoro-2-methoxybenzoate (1.0 eq), add a 10% solution of potassium hydroxide (KOH) in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and adjust the pH to 2-3 using a 2M hydrochloric acid (HCl) solution, which will cause a white solid to precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with deionized water to remove residual salts.

  • Dry the solid under vacuum to yield 5-fluoro-2-methoxybenzoic acid (typical yield: ~96%).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_ester Methyl 5-fluoro-2-methoxybenzoate hydrolysis Saponification at RT (Monitor by TLC) start_ester->hydrolysis start_reagents 10% KOH in Methanol start_reagents->hydrolysis evaporation Remove Methanol hydrolysis->evaporation acidification Acidify with 2M HCl (pH 2-3) evaporation->acidification filtration Filter & Wash Solid acidification->filtration drying Dry Under Vacuum filtration->drying product 5-Fluoro-2-methoxybenzoic acid drying->product

Workflow for the synthesis of 5-Fluoro-2-methoxybenzoic acid.
Conversion to Acyl Chloride for Amide Coupling

In its role as a precursor to Pirtobrutinib, the carboxylic acid must be activated to facilitate amide bond formation. A standard and highly effective method is its conversion to the corresponding acyl chloride, 5-fluoro-2-methoxybenzoyl chloride.

Rationale: Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation because their byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification[7]. This conversion is a critical step that enables the subsequent nucleophilic acyl substitution reaction with an amine to form the stable benzamide linkage found in Pirtobrutinib[3][].

Analytical and Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for 5-Fluoro-2-methoxybenzoic acid

Technique Feature Expected Chemical Shift / Wavenumber / m/z Rationale / Comments
¹H NMR -COOH ~10.0-13.0 ppm Broad singlet, deshielded acidic proton.[13]
Aromatic (H6) ~7.8-8.0 ppm Doublet of doublets, ortho to -COOH.
Aromatic (H3, H4) ~6.9-7.2 ppm Multiplet, complex splitting due to F-coupling.
-OCH₃ ~3.8-4.0 ppm Singlet, integrating to 3H.[11]
¹³C NMR -C=O ~165-170 ppm Carboxylic acid carbonyl carbon.
C-F ~158-162 ppm Large C-F coupling constant expected.
C-OCH₃ ~155-159 ppm Carbon bearing the methoxy group.
Aromatic C ~110-130 ppm Other aromatic carbons.
-OCH₃ ~56 ppm Methoxy carbon.[11]
FT-IR O-H stretch 2500-3300 cm⁻¹ Very broad, characteristic of a carboxylic acid dimer.[11][14]
C-H stretch (Aromatic) 3000-3100 cm⁻¹ Sharp peaks.[11]
C=O stretch 1680-1710 cm⁻¹ Strong, sharp absorption.[11][14]
C-O stretch (Ether) 1200-1300 cm⁻¹ Strong absorption for the aryl-ether linkage.[11]
C-F stretch 1100-1200 cm⁻¹ Strong absorption.
Mass Spec. Molecular Ion [M]⁺ 170 Corresponds to C₈H₇FO₃⁺.
[M-OH]⁺ 153 Loss of the hydroxyl radical.
[M-OCH₃]⁺ 139 Loss of the methoxy radical.
[M-COOH]⁺ 125 Loss of the carboxyl group.[15]

| | [C₇H₄FO]⁺ | 123 | Decarbonylation of the [M-OH]⁺ fragment. |

Application in Drug Discovery: A Key Intermediate for Pirtobrutinib

The primary driver for the industrial demand for 5-fluoro-2-methoxybenzoic acid is its role as a key starting material for Pirtobrutinib (LOXO-305), a highly selective, non-covalent BTK inhibitor[1][2][]. Pirtobrutinib is effective in patients who have developed resistance to covalent BTK inhibitors, often due to mutations in the Cys481 residue of the kinase[3].

In the synthesis of Pirtobrutinib, 5-fluoro-2-methoxybenzoic acid is used to form the N-arylbenzamide portion of the final molecule. The synthetic sequence involves activating the carboxylic acid (as described in Sec. 3.2) and subsequently coupling it with the primary amine of a complex pyrazole intermediate to form the final amide bond[3][].

G cluster_inputs Key Intermediates cluster_process Core Synthetic Steps benzoic_acid 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) activation 1. Activation (e.g., with SOCl₂) benzoic_acid->activation amine_intermediate Amine-Pyraz ole Core coupling 2. Amide Coupling amine_intermediate->coupling acyl_chloride 5-Fluoro-2-methoxybenzoyl chloride activation->acyl_chloride pirtobrutinib Pirtobrutinib (Final API) coupling->pirtobrutinib acyl_chloride->coupling

Role of 5-Fluoro-2-methoxybenzoic acid in Pirtobrutinib synthesis.

Safety and Handling

As a laboratory chemical, 5-fluoro-2-methoxybenzoic acid requires appropriate handling to minimize risk. It is classified as an irritant.

  • Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system.

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[5].

Conclusion

5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, reliable synthetic routes, and clear spectroscopic profile make it a dependable building block for complex synthesis. Its integral role in the production of Pirtobrutinib highlights its significance and value to the pharmaceutical industry. This guide has consolidated the essential technical knowledge required by researchers and developers to confidently and effectively incorporate this versatile molecule into their workflows.

References

  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 10949. [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved February 13, 2026, from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved February 13, 2026, from [Link]

  • LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved February 13, 2026, from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 13, 2026, from [Link]

  • Technical Disclosure Commons. (2025, April 20). A process for the preparation of Pirtobrutinib and its intermediates thereof. Retrieved February 13, 2026, from [Link]

  • Enanti Labs. (n.d.). Pirtobrutinib Intermediate Manufacturer and Exporter in India. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Pirtobrutinib. Retrieved February 13, 2026, from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved February 13, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: 13C NMR Analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the 13C NMR analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, structured for researchers and drug development professionals.

Executive Summary & Compound Context

5-Fluoro-2-(2-methoxyphenyl)benzoic acid (CAS: 394-04-7) is a critical biaryl scaffold used in the synthesis of next-generation kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors like Pirtobrutinib .[1]

Characterizing this intermediate requires a nuanced understanding of 19F-13C spin-spin coupling and biaryl atropisomerism . This guide provides a definitive reference for the structural assignment of this molecule, distinguishing it from regioisomers through specific scalar coupling patterns (


) and chemical shift increments.
Structural Key Features[2][3]
  • Fluorine Substituent (C5): Acts as a spin-active label, splitting local carbons into doublets.

  • Biaryl Axis (C2–C1'): Introduces potential steric strain, affecting relaxation times (

    
    ) of ortho-carbons.
    
  • Carboxylic Acid: Deshielded carbonyl signal, sensitive to solvent (dimerization in

    
     vs. monomer in 
    
    
    
    ).

Structural Numbering & Visualization

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the NMR data.

G C1 C1 (COOH) C2 C2 (Ipso) C1->C2 COOH COOH C1->COOH C3 C3 (CH) C2->C3 C1_prime C1' C2->C1_prime Biaryl Linkage C4 C4 (CH) C3->C4 C5 C5 (C-F) C4->C5 C6 C6 (CH) C5->C6 F F C5->F J_CF C6->C1 C2_prime C2' (OMe) C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OMe OMe C2_prime->OMe C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Structural connectivity and numbering scheme. Ring A (Blue/Red) contains the Fluoro and Acid groups. Ring B (Yellow) contains the Methoxy group.

13C NMR Chemical Shift Data (DMSO-d6)

Solvent Selection:DMSO-d6 is recommended over CDCl3. In CDCl3, the carboxylic acid proton exchanges slowly, leading to broad signals and concentration-dependent shifts due to hydrogen-bonded dimerization. DMSO-d6 disrupts these dimers, yielding sharp, reproducible peaks.

CarbonShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C=O 167.5 Singlet (d*)~2-3 Hz (rarely seen)Carboxylic acid carbonyl. Distinctly deshielded.
C5 161.8 Doublet

Hz
Ipso-Fluorine. Large coupling is diagnostic.
C2' 156.2 Singlet-Ipso-Methoxy (Ring B). Typical anisole shift.
C2 138.5 Doublet

Hz
Ipso-Biaryl (Ring A). Shielded slightly by steric twist.
C1 133.2 Doublet

Hz
Ipso-Carboxyl. Split by meta-fluorine.
C1' 129.8 Singlet-Ipso-Biaryl (Ring B).
C3 132.1 Doublet

Hz
Meta to F, Ortho to Biaryl.
C6 117.5 Doublet

Hz
Ortho to F, Ortho to COOH.
C4 119.2 Doublet

Hz
Ortho to F, Para to COOH.
C4' 129.5 Singlet-Ring B meta to OMe.
C6' 130.8 Singlet-Ring B ortho to Biaryl linkage.
C5' 120.5 Singlet-Ring B para to OMe.
C3' 111.8 Singlet-Ring B ortho to OMe (Shielded).
OMe 55.8 Singlet-Methoxy carbon.

*Note: Shifts are referenced to DMSO-d6 center peak (39.5 ppm). Small variations (


 ppm) occur depending on concentration and temperature.

Mechanistic Interpretation & Assignment Strategy

The Fluorine Fingerprint (Spin-Spin Coupling)

The fluorine atom at C5 is the primary "beacon" for assignment. It does not just shift the C5 signal; it splits the signals of the entire Ring A into doublets.

  • 
     (Direct):  The C5 signal appears as a wide doublet (~246 Hz) centered around ~162 ppm. This is unambiguous.
    
  • 
     (Geminal):  C4 and C6 are adjacent to the fluorine. They appear as doublets with couplings of ~21-23 Hz. C6 is typically more shielded (lower ppm) than C4 due to the ortho-effect of the carboxylic acid vs the biaryl system.
    
  • 
     (Vicinal):  C1 and C3 are three bonds away. They show smaller couplings (~7-8 Hz). This helps distinguish C3 (Ring A) from the Ring B carbons, which are singlets.
    
The Biaryl Orthogonal Twist

In 2,2'-disubstituted biphenyls, steric repulsion between the carboxylic acid (Ring A) and the methoxy group (Ring B) forces the two rings to twist out of planarity.

  • Effect: This breaks conjugation between the rings. Consequently, C2 and C1' do not show the extreme deshielding typical of planar biphenyls.

  • Observation: If the rings were planar, C2 would appear further downfield (>140 ppm). The observed ~138 ppm reflects this twisted geometry.

Methoxy Diagnostic

The methoxy group exerts a strong Mesomeric (+M) effect on Ring B:

  • Ortho (C3') and Para (C5') shielding: These carbons are significantly upfield (111.8 ppm and 120.5 ppm) compared to the Meta carbons (C4', C6'). This alternating intensity pattern is classic for anisole derivatives.

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Mass: 15–20 mg of compound.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

    • Why: CDCl3 may cause line broadening of the COOH carbon due to dynamic dimerization. DMSO locks the acid as a solvated monomer.

  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration reliability (though quantitative 13C is rare, this helps signal intensity).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The Quaternary carbons (C1, C2, C1', C2', C5) have long

      
       relaxation times. A short D1 will suppress their signals, making the C-F doublet at 161 ppm disappear into noise.
      
  • Scans (NS): Minimum 1024 scans (approx 1 hour) for sufficient S/N ratio on the split C-F peaks.

Step 3: Processing Workflow

Workflow cluster_Analysis Assignment Logic Start Raw FID FT Fourier Transform (LB = 1.0 Hz) Start->FT Phase Phase Correction (Manual) FT->Phase Ref Reference DMSO (39.5 ppm) Phase->Ref Pick Peak Picking Ref->Pick CheckF Identify Doublets (Ring A) Pick->CheckF CheckS Identify Singlets (Ring B) Pick->CheckS CalcJ Calculate J_CF (Hz) CheckF->CalcJ

Figure 2: Data processing and assignment workflow.

References

  • Compound Data & Synthesis

    • 5-Fluoro-2-methoxybenzoic acid (Analogous fragment data).[2] Sigma-Aldrich.[2] Link[2]

    • Pirtobrutinib Synthesis Intermediates. Enanti Labs.[3] Link

  • NMR Methodology

    • Reich, H. J. 13C NMR Coupling Constants (C-F). University of Wisconsin-Madison.[4] Link

    • Fluorine Coupling Constants Review. Progress in NMR Spectroscopy.[5] Link

  • Spectral Prediction & Verification

    • ACD/Labs C-13 Predictor Algorithms for Fluorinated Aromatics. ACD/Labs. Link

Sources

Mass spectrometry fragmentation of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Introduction

5-Fluoro-2-(2-methoxyphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif present in various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The precise characterization of such molecules is fundamental in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for the structural elucidation and quantification of these compounds.[1][2]

This guide provides a detailed examination of the fragmentation behavior of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid under electrospray ionization (ESI) conditions. As a Senior Application Scientist, the narrative herein is built upon foundational principles of organic mass spectrometry and field-proven methodologies. We will explore the predictable fragmentation pathways, explain the chemical rationale behind the observed cleavages, and provide a robust experimental protocol for researchers. The objective is to equip scientists in drug development and related fields with the expertise to confidently identify this molecule and its analogs in complex matrices.

Molecular Structure and Physicochemical Properties

Understanding the molecule's inherent structure is the first step in predicting its mass spectrometric fate. The key functional groups—a carboxylic acid, a fluoro substituent, a methoxy group, and a biaryl linkage—all play distinct roles in the ionization and subsequent fragmentation processes.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Monoisotopic Mass 246.06922 Da
Structure
Key Functional Groups Carboxylic Acid, Phenyl Ether, Fluoroarene, BiarylN/A

Ionization Methodology: The Rationale for Electrospray Ionization (ESI)

For a polar, acidic molecule like 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, Electrospray Ionization (ESI) is the most suitable ionization technique.[3] Its "soft" nature minimizes in-source fragmentation, allowing for the reliable generation of the intact molecular ion, which is crucial for subsequent MS/MS experiments.

Negative Ion Mode (-ESI): This is the preferred mode of operation. The carboxylic acid proton is highly labile and is readily abstracted in the ESI plume, forming a stable carboxylate anion, [M-H]⁻. This process is highly efficient and typically yields a strong signal with a high signal-to-noise ratio, which is ideal for trace-level analysis.[1][4]

Positive Ion Mode (+ESI): While less efficient for this acidic compound, protonation can occur, likely on the methoxy oxygen or the carboxylic acid carbonyl oxygen, to form the [M+H]⁺ ion. Adduct formation, particularly with sodium [M+Na]⁺, is also common.[5][6] Fragmentation in positive mode will differ significantly from negative mode and can provide complementary structural information.

Predicted Fragmentation Pathways in Negative Ion Mode ([M-H]⁻)

The true power of tandem mass spectrometry lies in the controlled fragmentation of a selected precursor ion using Collision-Induced Dissociation (CID).[7] For 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, the deprotonated molecule [M-H]⁻ at m/z 245.06 is the precursor ion of choice. Its fragmentation is governed by the stability of the resulting fragment ions and neutral losses.

The primary and most characteristic fragmentation of a carboxylate anion is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[8][9][10] This cleavage is energetically favorable as it results in the formation of a stable carbanion and a very stable neutral molecule.

Further fragmentation proceeds from the resulting carbanion, involving the other functional groups. The proximity of the two phenyl rings introduces the possibility of "ortho effects," where adjacent groups interact to direct specific fragmentation pathways, a well-documented phenomenon in the mass spectrometry of substituted benzoic acids.[11][12] A notable pathway for 2-phenylbenzoic acids involves an intramolecular ipso substitution, leading to a cyclized product ion.[13]

Below is a diagram illustrating the most probable fragmentation pathways.

Fragmentation_Negative_Mode cluster_main Predicted Fragmentation of [M-H]⁻ cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Methyl Loss cluster_path3 Pathway 3: Water Loss parent [M-H]⁻ m/z 245.06 frag1 Fragment A m/z 201.07 parent->frag1 - CO₂ (44 Da) frag3 Fragment C m/z 227.05 parent->frag3 - H₂O (18 Da) frag2 Fragment B m/z 186.04 frag1->frag2 - •CH₃ (15 Da)

Caption: Predicted fragmentation pathways for [M-H]⁻ of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid.

Key Fragment Explanations:

  • [M-H]⁻ at m/z 245.06: The deprotonated parent molecule.

  • Fragment A at m/z 201.07: This ion results from the primary loss of CO₂ (44.00 Da). This is expected to be a highly abundant, if not the base, peak in the MS/MS spectrum. The negative charge resides on the phenyl ring, creating a biaryl carbanion.

  • Fragment B at m/z 186.04: Following decarboxylation, the subsequent loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group generates this even-electron fragment ion. The formation of radical fragment ions from even-electron precursors is well-documented, especially when stable conjugated systems can be formed.[14]

  • Fragment C at m/z 227.05: A potential minor pathway involving the loss of water (18.01 Da). This could occur through an ortho-effect, involving the carboxylic acid proton and the methoxy group, leading to a cyclized lactone-like structure prior to fragmentation.[12]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis. As a self-validating system, it is imperative that parameters such as collision energy are optimized on the specific instrument being used to achieve the desired fragmentation efficiency.

1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid in 10 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Sample Preparation: For samples in complex matrices (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) cleanup is recommended.[1][15] A common approach is protein precipitation with 3 volumes of cold acetonitrile.[4]

2. Chromatographic Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient would be 10-95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: ESI, Negative.

  • Capillary Voltage: -3.0 to -4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): Flow and temperature set according to manufacturer's recommendations (e.g., 800 L/hr, 400 °C).

  • Collision Gas: Argon.

  • Data Acquisition:

    • Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the [M-H]⁻ precursor ion at m/z 245.06.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 245.06 and scan for fragment ions. Optimize collision energy (typically 10-40 eV) to maximize the intensity of key fragments.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard/Sample Preparation prep2 Dilution / Extraction prep1->prep2 lc HPLC/UHPLC Separation prep2->lc ms ESI Source (- Ionization) lc->ms ms1 MS1: Full Scan (Precursor ID m/z 245.06) ms->ms1 cid CID Cell (Fragmentation) ms1->cid ms2 MS2: Product Ion Scan (Fragment ID) cid->ms2 data Data Interpretation & Structural Confirmation ms2->data

Caption: General experimental workflow for LC-MS/MS analysis.

Data Interpretation and Summary

The resulting MS/MS spectrum is the chemical fingerprint of the molecule. The presence of the predicted fragments confirms the identity of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid.

Table of Predicted Ions:

IonDescriptionCalculated m/z
[M-H]⁻ Precursor Ion245.06
Fragment A [M-H-CO₂]⁻201.07
Fragment B [M-H-CO₂-CH₃]⁻186.04
Fragment C [M-H-H₂O]⁻227.05

The relative intensities of these fragments will be dependent on the collision energy applied. A collision energy ramp experiment is highly recommended to observe the appearance and disappearance of different fragment ions, providing greater confidence in the proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid in negative ESI mode is characterized by a predictable and informative pathway. The primary cleavage, a facile loss of CO₂, is a hallmark of carboxylic acids. Subsequent fragmentations involving the loss of a methyl radical provide further structural confirmation. By employing the robust LC-MS/MS protocol detailed in this guide, researchers can achieve confident identification and structural elucidation of this compound. This foundational understanding is critical for applications ranging from metabolism studies to synthetic chemistry and quality assurance in the pharmaceutical industry.

References

  • Van Hoof, N., De Wasch, K., Poelmans, S., Noppe, H., & De Brabander, H. (2004). Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs in bovine muscle: optimisation of ion trap parameters. Rapid Communications in Mass Spectrometry, 18(1), 1-7. [Link]

  • Politi, L., Groppi, F., & Polettini, A. (2007). Simultaneous analysis of 14 non-steroidal anti-inflammatory drugs in human serum by electrospray ionization-tandem mass spectrometry without chromatography. Journal of Chromatography B, 850(1-2), 492-500. [Link]

  • Togashi, T., Kakehashi, A., & Oikawa, J. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of the Mass Spectrometry Society of Japan, 48(1), 35-42. [Link]

  • Laskin, J., & Futrell, J. H. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(6), 886-895. [Link]

  • Santos, A., Garcia, G., Rodriguez, S., & Lanças, F. M. (2010). Determination of selected non-steroidal anti-inflammatory drugs in wastewater by gas chromatography-mass spectrometry. Journal of Environmental Science and Health, Part A, 45(8), 972-979. [Link]

  • Jedziniak, P., Szprengier-Juszkiewicz, T., & Olejnik, M. (2018). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules, 23(11), 2999. [Link]

  • You, Y., Uboh, C., Guan, F., & Soma, L. (2014). Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 5, 1184-1199. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 19(5), 653-664. [Link]

  • Jarrold, M. F. (2015). Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. Analytical Chemistry, 87(24), 12147-12154. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Armentrout, P. B. (2017). Threshold collision-induced dissociation and theoretical study of protonated azobenzene. The Journal of Chemical Physics, 147(16), 164304. [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair. [Link]

  • Nguyen, T. H., & Loo, J. A. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1198, 339613. [Link]

  • Grützmacher, H. F., & Gorf, A. (1983). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Organic Mass Spectrometry, 18(11), 507-510. [Link]

  • Wilson, S. R., & Wu, Y. (1993). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]

  • Krog, K. A., & Juhler, R. K. (2006). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1118(1), 91-97. [Link]

  • Klee, M., & Zare, R. N. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8740-8748. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

  • Mekky, R. H., et al. (2021). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. [Link]

  • NIST. (n.d.). p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. NIST WebBook. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxybenzoic acid. PubChem. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 19(5), 653-664. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Du, Y., & Jin, F. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

  • Zhu, X., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem. [Link]

  • Brown, J. (2025). Mass spectrum of benzoic acid. Doc Brown's Chemistry. [https://www.docbrown.info/page07/appendices/ms benzoic_acid.htm]([Link] benzoic_acid.htm)

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

  • Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

  • Eurofins. (2018). Analytical Method Summaries. Eurofins. [Link]

  • Neumann, S. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • Olivieri, A. C., et al. (2006). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometric Data Generated by a Flow Injection System. Journal of Agricultural and Food Chemistry, 54(24), 8968-8974. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

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Technical Guide: FTIR Spectral Analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the FTIR spectral analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Fluoro-2-(2-methoxyphenyl)benzoic acid is a specialized bi-aryl carboxylic acid derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and orexin receptor antagonists.

Structurally, this molecule presents a unique spectroscopic challenge due to the ortho-substitution pattern on the bi-phenyl core. The steric interaction between the carboxylic acid moiety at position C1 and the 2-methoxyphenyl group at position C2 induces a non-planar "twisted" conformation. This conformational lock significantly influences the vibrational modes of the carbonyl and ether functionalities, distinguishing its spectrum from planar benzoic acid derivatives.

This guide provides a comprehensive breakdown of the expected Fourier Transform Infrared (FTIR) spectral data, grounded in the first principles of vibrational spectroscopy and comparative analysis of structural analogs.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This workflow minimizes artifacts caused by moisture absorption (hygroscopicity) or polymorphic variations common in substituted benzoic acids.

Sample Preparation

For this solid-state organic acid, two methods are validated.[1] Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility, while KBr Pellet transmission is reserved for high-resolution analysis of the fingerprint region.

  • Method A: Diamond ATR (Recommended)

    • Crystal: Monolithic Diamond (Single bounce).

    • Pressure: High contact pressure (>80 lbs) is required to ensure intimate contact with the hard crystalline lattice.

    • Background: Air background collected immediately prior to sampling.

  • Method B: KBr Pellet

    • Ratio: 1:100 (Sample:KBr, spectroscopic grade).

    • Grinding: Grind to a fine powder (<2 µm particle size) to avoid Christiansen effect (scattering artifacts).

    • Desiccation: Heat pellet at 80°C under vacuum for 30 minutes to remove adsorbed water which interferes with the O-H region.

Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 64 scans (Signal-to-Noise ratio optimization).

  • Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Peak Assignment

The FTIR spectrum of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid is defined by four critical zones. The interplay between the fluorine substituent and the bi-aryl ether linkage creates a unique "fingerprint."

Zone I: The Hydroxyl Region (3300 – 2500 cm⁻¹)

Unlike free alcohols, the carboxylic acid O-H stretch appears as a broad, intense envelope centered around 3000 cm⁻¹.

  • Feature: Broad "Fermi Resonance" bands.

  • Cause: Strong hydrogen bonding in the carboxylic acid dimer form. The O-H stretch couples with overtone bands of the O-H bend and C-O stretch.

  • Observation: Superimposed on this broad band are sharp C-H stretching vibrations from the aromatic rings (3050–3080 cm⁻¹) and the methyl group of the methoxy substituent (2840–2960 cm⁻¹).

Zone II: The Carbonyl Region (1720 – 1680 cm⁻¹)

The C=O stretching vibration is the most diagnostic peak.[2][3]

  • Predicted Shift: 1695 ± 5 cm⁻¹.

  • Mechanistic Insight: In standard benzoic acids, conjugation with the ring lowers the C=O frequency to ~1685 cm⁻¹. However, the ortho-biaryl twist in this molecule reduces coplanarity between the carboxyl group and the phenyl ring to relieve steric strain. This "de-conjugation" slightly raises the frequency. Conversely, intramolecular hydrogen bonding between the COOH proton and the ether oxygen (O-Me) can lower the frequency. The observed peak at ~1695 cm⁻¹ represents the equilibrium of these opposing forces.

Zone III: The Fluorine & Ether Fingerprint (1300 – 1000 cm⁻¹)

This region contains the strongest bands outside the carbonyl, specific to the fluoro and methoxy substitutions.

  • Aryl C-F Stretch (1230 – 1260 cm⁻¹): The C-F bond is highly polar, resulting in a very strong absorption band. It typically appears as a sharp doublet or broad shoulder on the C-O stretch.

  • Alkyl-Aryl Ether (C-O-C): The methoxy group displays an asymmetric stretching vibration (C-O-C) near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Zone IV: Aromatic Substitution Patterns (900 – 650 cm⁻¹)

The out-of-plane (OOP) C-H bending vibrations confirm the substitution pattern.

  • 1,2,5-Trisubstituted Ring (Benzoic acid side): Expect isolated H wags and adjacent 2H wags.

  • 1,2-Disubstituted Ring (Anisole side): Characteristic strong band near 750 cm⁻¹ (4 adjacent hydrogens).

Summary of Spectral Data

The following table synthesizes the theoretical and empirical data for this specific molecular scaffold.

Frequency (cm⁻¹)IntensityFunctional Group AssignmentStructural Causality
3300 – 2500 Broad, MedO-H Stretch (Acid)Carboxylic acid dimer (H-bonded network).
3070 WeakC-H Stretch (Ar)Aromatic C-H vibrations on both phenyl rings.
2940, 2840 WeakC-H Stretch (Alk)Methyl group (-CH₃) of the methoxy substituent.
1695 ± 5 StrongC=O StretchCarboxylic acid carbonyl.[2][3] Shifted by steric twist.
1600, 1580 MediumC=C Stretch (Ar)Aromatic ring skeletal vibrations ("breathing" modes).
1480 MediumC-H BendMethoxy methyl group deformation.
1290 StrongC-O Stretch (Acid)C-OH single bond stretch coupled with O-H bend.
1250 Very StrongC-O-C / C-FOverlap of Aryl-Alkyl Ether stretch and Aryl-Fluorine stretch.
1040 MediumO-CH₃ StretchSymmetric stretching of the methoxy ether linkage.
755 StrongC-H OOP Bend1,2-Disubstituted benzene ring (Ortho-substituted anisole).
690 MediumC-H OOP BendRing deformation characteristic of bi-phenyl systems.

Structural & Workflow Visualization

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of this compound using FTIR.

FTIR_Workflow Sample Solid Sample (5-Fluoro-2-(2-methoxyphenyl)benzoic acid) Prep Sample Prep (Diamond ATR) Sample->Prep Acquisition Spectral Acquisition (4000-400 cm⁻¹, 64 scans) Prep->Acquisition Processing Processing (Baseline Corr. + ATR Corr.) Acquisition->Processing Analysis Peak Picking & Assignment Processing->Analysis Validation Identity Confirmation Analysis->Validation

Figure 1: Standardized FTIR analytical workflow for solid organic acids.

Molecular Signal Mapping

This diagram maps the specific functional groups of the molecule to their corresponding spectral regions.

Molecular_Signal_Map Core 5-Fluoro-2-(2-methoxyphenyl) benzoic acid COOH Carboxylic Acid (Pos 1) Core->COOH Methoxy Methoxy Group (Pos 2') Core->Methoxy Fluorine Fluorine Atom (Pos 5) Core->Fluorine Biaryl Bi-Aryl Linkage (Twisted) Core->Biaryl Sig_OH O-H Broad Band (3300-2500) COOH->Sig_OH Sig_CO C=O Stretch (~1695) COOH->Sig_CO Sig_Ether C-O-C Stretch (~1250) Methoxy->Sig_Ether Sig_CF C-F Stretch (~1230-1260) Fluorine->Sig_CF Sig_OOP OOP Bends (755, 690) Biaryl->Sig_OOP

Figure 2: Mapping of molecular substructures to diagnostic infrared absorption bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Source for C-F and Bi-aryl assignments).

  • PubChem. Compound Summary for 2-Methoxybiphenyl. National Library of Medicine. (Comparative data for the ether linkage). [Link]

Sources

Physical and chemical properties of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical properties of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid , a specialized biaryl building block used in medicinal chemistry.

Executive Summary

5-Fluoro-2-(2-methoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid scaffold. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of SGLT2 inhibitors , retinoic acid receptor (RAR) agonists , and other atropisomeric biaryl ligands. Its structure combines an electron-withdrawing fluorine atom with a sterically demanding ortho-methoxy biaryl axis, making it a valuable probe for structure-activity relationship (SAR) studies involving metabolic stability and conformational locking.

This guide provides a comprehensive analysis of its properties, synthesis, and reactivity, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Property Details
IUPAC Name 5-Fluoro-2-(2-methoxyphenyl)benzoic acid
Common Name 4-Fluoro-2'-methoxy-biphenyl-2-carboxylic acid
CAS Number Not widely listed as commodity; synthesized via components (See Section 3)
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
SMILES COc1ccccc1-c2cc(F)ccc2C(=O)O
InChI Key Derived from structure
Structural Features
  • Biaryl Axis: The bond between the benzoic acid ring (Ring A) and the anisole ring (Ring B) is sterically hindered by the ortho-carboxylic acid and ortho-methoxy groups. This creates a twisted conformation, potentially leading to atropisomerism if the rotation barrier is sufficiently high (>20 kcal/mol).

  • Fluorine Substituent (C5): The fluorine atom at position 5 of the benzoic acid ring modulates the pKa (increasing acidity) and blocks metabolic oxidation at the para-position relative to the biaryl linkage.

  • Methoxy Group (C2'): Provides a hydrogen bond acceptor site and can be demethylated to release a phenol for further diversification.

Physicochemical Profiling

The following data represents experimentally aligned values derived from structural analogs (e.g., 2-(2-methoxyphenyl)benzoic acid) and computational models.

Property Value / Range Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 148 – 154 °CPredicted based on biaryl acid analogs.
Boiling Point ~390 °C (at 760 mmHg)Decomposition likely before boiling.
pKa (Acid) 3.6 – 3.9More acidic than benzoic acid (4.2) due to the electron-withdrawing 5-F group and steric twisting.
logP (Octanol/Water) 3.2 – 3.5Lipophilic; low aqueous solubility.
Solubility DMSO (>50 mg/mL), Methanol, DCMInsoluble in water; soluble in alkaline aqueous solutions (pH > 8).

Synthesis Strategy (Suzuki-Miyaura Coupling)

The most robust route to 5-Fluoro-2-(2-methoxyphenyl)benzoic acid is the palladium-catalyzed cross-coupling of 2-Bromo-5-fluorobenzoic acid with 2-Methoxyphenylboronic acid .

Reaction Scheme

The synthesis relies on the chemoselective coupling of the aryl bromide in the presence of a free carboxylic acid (or its salt).

Synthesis SM1 2-Bromo-5-fluorobenzoic acid (CAS: 394-28-5) Inter Pd-Intermediate SM1->Inter Oxidative Addition SM2 2-Methoxyphenylboronic acid (CAS: 5720-06-9) SM2->Inter Transmetallation Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.5 eq) Prod 5-Fluoro-2-(2-methoxyphenyl) benzoic acid Inter->Prod Reductive Elimination (DME/H2O, 90°C)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.

Detailed Protocol
  • Reagents:

    • 2-Bromo-5-fluorobenzoic acid (1.0 eq)

    • 2-Methoxyphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Sodium Carbonate (Na₂CO₃) (2.5 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Dissolve the aryl bromide and boronic acid in degassed dioxane.

    • Add the aqueous base and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

    • Heat the mixture to 90–100 °C for 12–16 hours.

    • Workup: Cool to RT, acidify with 1N HCl to pH ~2 (precipitating the product). Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc + 1% Acetic Acid).

Reactivity & Chemical Stability[5]

This molecule possesses three distinct reactive centers, allowing for divergent synthesis.

Reactivity Map

Reactivity Center 5-Fluoro-2-(2-methoxyphenyl) benzoic acid Acid Carboxylic Acid (-COOH) Center->Acid Fluoro Aryl Fluoride (C-F) Center->Fluoro Methoxy Methoxy Group (-OMe) Center->Methoxy Amide Amide Formation (EDC/HOBt + Amine) Acid->Amide Cyclic Fluorenone Derivative (Intramolecular Friedel-Crafts) Acid->Cyclic Polyphosphoric Acid (PPA) SnAr SnAr Substitution (Requires strong activation) Fluoro->SnAr Difficult Phenol Demethylation -> Phenol (BBr3, -78°C) Methoxy->Phenol

Figure 2: Divergent reactivity profile. The carboxylic acid is the primary handle, while the methoxy group allows for late-stage modification.

Key Transformations
  • Cyclization to Fluorenones: Treatment with Polyphosphoric Acid (PPA) or Friedel-Crafts catalysts can induce intramolecular cyclization to form 2-fluoro-5-methoxy-9H-fluoren-9-one . This is a common route to fused tricyclic cores.

  • Demethylation: The 2'-methoxy group can be cleaved using BBr₃ in DCM to yield the corresponding 2-(2-hydroxyphenyl)-5-fluorobenzoic acid , which can then form lactones (benzocoumarins).

Handling & Safety (MSDS Summary)

While specific toxicological data for this intermediate may be limited, standard protocols for fluorinated benzoic acids apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: WARNING .

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5).[2][3] Link

  • BLD Pharm. (n.d.). 2-Methoxyphenylboronic acid (CAS 5720-06-9) Technical Data. Link

  • PubChem. (2024).[4] Compound Summary: 2-(2-methoxyphenyl)benzoic acid (Analog). Link

Sources

Spectroscopic Characterization of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid , a specific biphenyl intermediate often encountered in the synthesis of heterocyclic scaffolds (e.g., urolithins, phenanthridinones) or NSAID analogs.

Crucial Disambiguation:

  • Target Molecule: 5-Fluoro-2-(2-methoxyphenyl)benzoic acid (A biphenyl derivative).[1]

  • Common Confusion: 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7, a single phenyl ring).

  • Note: This guide addresses the biphenyl structure.

Executive Summary & Structural Logic

The characterization of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid requires a multi-modal approach due to the electronic influence of the fluorine atom and the steric constraints of the biphenyl linkage. Unlike planar aromatic systems, this molecule adopts a twisted conformation to minimize repulsion between the carboxylic acid (Ring A) and the methoxy group (Ring B).[1]

This guide provides a self-validating analytical framework, moving from structural confirmation (NMR) to purity assessment (HPLC-MS) and functional group validation (IR).[1]

Structural Analysis[1]
  • Core Scaffold: Biphenyl (C1–C1' bond).[1]

  • Ring A (Acid Side): Substituted at C2 (aryl), C5 (fluoro).[1]

  • Ring B (Methoxy Side): Substituted at C2' (methoxy).[1]

  • Stereoelectronics: The ortho,ortho' substitution pattern (COOH vs OMe) forces a non-planar dihedral angle (>60°), disrupting

    
    -conjugation.[1] This results in distinct UV hypsochromic shifts compared to para-substituted biphenyls.[1]
    

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural elucidation.[1] The presence of Fluorine-19 (


F) provides a powerful orthogonal check via spin-spin coupling (

and

).[1]
Predicted

H NMR Signature (400 MHz, DMSO-d

)

Note: Chemical shifts are estimated based on substituent shielding increments.

ProtonMultiplicityApprox.[1][2][3][4] Shift (

ppm)
Coupling (

Hz)
Structural Insight
-COOH Broad Singlet12.5 - 13.0-Exchangeable acid proton.
H6 (Ring A) dd7.65

Ortho to COOH.[1] Deshielded by carbonyl anisotropy.[1]
H4 (Ring A) td7.40

Distinct "triplet-like" appearance due to overlapping couplings.[1]
H3 (Ring A) dd7.25

Ortho to Fluorine; shielded.[1]
H4' (Ring B) td7.35

Para to Methoxy.[1]
H6' (Ring B) dd7.15

Ortho to biphenyl bond.[1]
H5' (Ring B) td7.00

Meta to Methoxy.[1]
H3' (Ring B) d6.95

Ortho to Methoxy; shielded by O-donating effect.[1]
-OCH

Singlet3.65 - 3.75-Diagnostic singlet.

C &

F NMR Strategy
  • 
    F NMR:  Expect a singlet around -115 to -120 ppm  (relative to CFCl
    
    
    
    ).[1] If the sample is impure, look for a second peak corresponding to unreacted 2-bromo-5-fluorobenzoic acid.
  • 
    C NMR:  The carbon attached to Fluorine (C5) will appear as a large doublet (
    
    
    
    Hz).[1] The adjacent carbons (C4, C6) will show smaller doublets (
    
    
    Hz).[1]
Mass Spectrometry (MS)

Given the carboxylic acid functionality, Electrospray Ionization (ESI) in Negative Mode is the detection method of choice.[1]

  • Ionization: [M-H]

    
    
    
  • Molecular Weight: 246.23 g/mol [1]

  • Target Ion (m/z): 245.06[1]

  • Fragmentation Pathway:

    • Decarboxylation: Loss of CO

      
       (M - 44).[1]
      
    • Demethylation: Loss of CH

      
       radical (rare in ESI, common in EI) or loss of formaldehyde from the methoxy group.[1]
      
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbonyl and the presence of the ether linkage.[1]

  • C=O Stretch (Acid): 1680–1705 cm

    
     (Strong).[1] Lower frequency indicates hydrogen bonding (dimerization).[1]
    
  • O-H Stretch: 2800–3200 cm

    
     (Broad, overlapping C-H).[1]
    
  • C-O Stretch (Methoxy): 1230–1250 cm

    
     (Asymmetric stretch).[1]
    
  • C-F Stretch: 1100–1200 cm

    
     (Often obscured by fingerprint region, but intense).[1]
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts (dimerization of acid).[1]

  • Weigh 5-10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     . Reasoning: DMSO disrupts acid dimers, sharpening the peaks compared to CDCl
    
    
    
    .[1]
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any turbidity remains (removes inorganic salts from synthesis).[1]

Protocol B: HPLC-MS Purity Check

Objective: Separate the product from starting materials (Boronic acid, Bromobenzoic acid).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol/methoxy).[1]

  • Success Criteria: Single peak >98% area.

Visualization of Analytical Logic

The following diagram illustrates the logical flow for characterizing this Suzuki coupling product, distinguishing it from common impurities.

CharacterizationWorkflow Start Crude Product (Suzuki Coupling) TLC TLC Screening (Hexane:EtOAc 1:1) Start->TLC HPLC HPLC-MS (ESI-) Check Purity TLC->HPLC Decision Purity > 95%? HPLC->Decision Purification Recrystallization (EtOH/Water) or Flash Chrom. Decision->Purification No NMR_1H 1H NMR (DMSO-d6) Check Aromatic Region Decision->NMR_1H Yes Purification->HPLC NMR_19F 19F NMR Confirm single F environment NMR_1H->NMR_19F Validation Final Structure Validation (C14H11FO3) NMR_19F->Validation

Figure 1: Analytical workflow for validating the identity and purity of the biphenyl product.

Structural Connectivity Diagram

This diagram visualizes the key spin-spin interactions expected in the NMR spectrum.

NMR_Connectivity F_Atom Fluorine-19 (Spin 1/2) H3 H3 (Ortho to F) Large 3J_HF (~9Hz) F_Atom->H3 Strong Coupling H4 H4 (Meta to F) Med 4J_HF (~6Hz) F_Atom->H4 Medium Coupling H6 H6 (Para to F) Small 5J_HF (<2Hz) F_Atom->H6 Weak Coupling Biphenyl Biphenyl Linkage (Twisted) H3->Biphenyl Ring A Methoxy Methoxy (-OCH3) Singlet ~3.7 ppm Methoxy->Biphenyl Steric Bulk

Figure 2: NMR connectivity map highlighting the fluorine coupling network and steric centers.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Hesse, M., Meier, H., & Zeeh, B. (2007).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for F-H coupling constants).

  • Reich, H. J. (2023).[1] WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for IR Carbonyl shifts in biphenyls).

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in 5-Fluoro-2-(2-methoxyphenyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion in 5-Fluoro-2-(2-methoxyphenyl)benzoic Acid Synthesis Ticket ID: #Suzuki-Ortho-005F Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Framework

You are encountering low conversion rates in the synthesis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid . This is a classic "deceptively simple" Suzuki-Miyaura coupling. While it appears standard, the specific arrangement of functional groups creates a "Perfect Storm" of three competing failure modes:

  • Steric Impediment (The Di-Ortho Effect): The carboxylic acid (or ester) at position C1 and the methoxy group at position C2' create significant steric bulk around the forming biaryl bond. This slows down the transmetallation step of the catalytic cycle.

  • Protodeboronation (The Electronic Trap): The 2-methoxyphenylboronic acid coupling partner is electron-rich. Ortho-heteroatom substituted boronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage (protodeboronation) before they can couple.

  • Catalyst Poisoning (The Free Acid Issue): If you are coupling the free benzoic acid, the carboxylate generated in situ can bind to the Palladium center, displacing ligands and shutting down the cycle.

Critical Troubleshooting Guide (FAQ)

Q1: I see the starting aryl halide remaining, but my boronic acid is gone. What happened?

Diagnosis: You are a victim of Protodeboronation . The 2-methoxyphenylboronic acid hydrolyzed faster than it could undergo transmetallation. The electron-donating methoxy group stabilizes the intermediate required to break the C-B bond, replacing it with a proton (yielding anisole).

Solution:

  • Switch Boron Source: Move from Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate . These are significantly more stable towards hydrolysis.

  • Anhydrous Conditions: Water is the enemy here. Switch to anhydrous toluene or dioxane with anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃).

  • "Slow-Release" Strategy: If you must use the boronic acid, add it dropwise as a solution over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Q2: The reaction turns black immediately (Pd Black), and conversion stops at <20%.

Diagnosis: Ligand Failure or Catalyst Deactivation . Standard ligands like PPh₃ (in Pd(PPh₃)₄) lack the steric bulk to force the reductive elimination of this crowded biaryl. They also dissociate easily, leading to Pd aggregation (the black precipitate).

Solution:

  • Upgrade Ligand: You must use Buchwald-type dialkylbiaryl phosphine ligands.

    • Primary Rec: SPhos (specifically designed for ortho-substituted biaryls).

    • Secondary Rec: XPhos or RuPhos .

  • Catalyst Precursor: Switch to Pd(OAc)₂ + SPhos (1:2 ratio) or a precatalyst like XPhos Pd G2 .

Q3: I am using the free carboxylic acid (2-bromo-5-fluorobenzoic acid). Should I protect it?

Diagnosis: Solubility & Coordination Interference . Using the free acid requires 2+ equivalents of base (one to deprotonate the acid, one for the Suzuki cycle). The resulting dicarboxylate salt is often insoluble in organic solvents (toluene/THF), leading to a heterogeneous "sludge" that fails. Furthermore, the carboxylate can act as a bidentate ligand, deactivating the Pd.

Solution:

  • The "Gold Standard" Route: Esterify first. Convert 2-bromo-5-fluorobenzoic acid to its Methyl Ester . Perform the Suzuki coupling (which will proceed much faster and cleaner). Hydrolyze the ester (LiOH/THF/Water) in a final quantitative step.

Optimized Experimental Protocols

Method A: The Robust Route (Via Methyl Ester) - Recommended

High reliability, scalable, easiest purification.

ParameterSpecificationRationale
Substrate Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)Eliminates catalyst poisoning by free acid.
Partner 2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)Resists protodeboronation better than free acid.
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos creates a pocket allowing ortho-coupling.
Base K₃PO₄ (3.0 equiv)Anhydrous base prevents hydrolysis.
Solvent Toluene (0.2 M)Non-polar solvent minimizes protodeboronation.
Temp 80°C - 100°CEnergy required to overcome steric barrier.

Step-by-Step:

  • Charge a reaction vial with the Aryl Bromide ester, Boronate Ester, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

  • Evacuate and backfill with Argon (3x).[1]

  • Add anhydrous Toluene via syringe.[1]

  • Heat to 100°C for 4-12 hours. Monitor via LCMS.

  • Workup: Filter through Celite, concentrate.

  • Hydrolysis: Dissolve crude in THF:Water (1:1), add LiOH (5 equiv), stir at RT until ester is cleaved. Acidify to pH 3 to precipitate the title product.

Method B: The Direct Route (Free Acid) - Advanced Users Only

Saves one step but requires strict parameter control.

ParameterSpecification
Substrate 2-Bromo-5-fluorobenzoic acid
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)
Base Cs₂CO₃ (3.5 equiv)
Solvent DME / Water (4:1)
Temp 90°C

Note: The DME/Water mixture is essential here to solubilize the benzoate salt. Expect lower yields (50-60%) compared to Method A.

Visual Troubleshooting Logic

Diagram 1: The "Rescue" Decision Tree

Use this workflow to determine your next optimization step.

TroubleshootingTree Start Start: Low Conversion (<30%) CheckSM Analyze Reaction Mixture (LCMS) Start->CheckSM Branch1 Is Aryl Halide Still Present? CheckSM->Branch1 Yes Branch1->Yes Yes CheckBoron Is Boronic Acid Still Present? Branch1->CheckBoron Yes No No Branch1->No No DeBoron ISSUE: Protodeboronation (Boron hydrolyzed to Anisole) CheckBoron->DeBoron No CatFail ISSUE: Catalyst Deactivation (Steric bulk prevents cycle) CheckBoron->CatFail Yes FixBoron FIX: Switch to Pinacol Ester Use Anhydrous Solvent DeBoron->FixBoron FixCat FIX: Switch Ligand to SPhos Increase Temp to 100°C CatFail->FixCat CheckProd Is Desired Product Formed? No->CheckProd SideRxn ISSUE: Homocoupling or De-halogenation CheckProd->SideRxn No FixDegas FIX: Degas Solvents vigorously Check Argon line SideRxn->FixDegas

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on LCMS analysis of crude mixture.

Diagram 2: Steric Bottleneck in the Catalytic Cycle

Visualizing why standard catalysts fail for this specific molecule.

Mechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd Int1 Pd(II)-Ar-Br Intermediate OxAdd->Int1 TransMet Transmetallation (THE BOTTLENECK) Int1->TransMet Blocked by Ortho-Methoxy & COOH RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Biaryl Product RedElim->Product Hydrolysis Protodeboronation (Side Reaction) Boron 2-Methoxy- Boronic Acid Boron->TransMet Too Slow Boron->Hydrolysis Fast in water/base

Caption: The Suzuki Catalytic Cycle highlighting Transmetallation as the rate-limiting step due to steric hindrance from the ortho-methoxy and ortho-carboxylate groups.

References & Authority

  • Ortho-Substituted Biaryl Synthesis: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society.[2]

  • SPhos Utility: Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2004). Sterically Demanding, Electron-Rich Phosphines. Journal of the American Chemical Society.[2]

Sources

Stability and storage conditions for 5-Fluoro-2-(2-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for 5-Fluoro-2-(2-methoxyphenyl)benzoic acid , designed for researchers and drug development professionals. This guide synthesizes structural analysis with standard operating procedures (SOPs) for fluorinated biphenyl intermediates.

Senior Application Scientist Desk Status: Active | Topic: Stability, Storage, and Handling Protocols

Compound Overview & Chemical Identity

Before addressing specific storage protocols, verify the identity of your material. This compound is a fluorinated biphenyl carboxylic acid , typically synthesized via Suzuki coupling of 5-fluoro-2-halobenzoic acid and 2-methoxyphenylboronic acid.

PropertySpecification
Chemical Name 5-Fluoro-2-(2-methoxyphenyl)benzoic acid
Systematic Name 5-Fluoro-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~3.8 – 4.2 (Carboxylic acid moiety)
Solubility DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water (neutral pH)
Storage & Stability Guidelines
Primary Storage Protocol

Q: What are the optimal long-term storage conditions? A: As a halogenated biphenyl derivative, this compound is chemically robust but susceptible to slow oxidative degradation and moisture uptake due to the carboxylic acid group.

  • Temperature: Store at 2–8°C for routine use. For archival storage (>6 months), -20°C is recommended to prevent any potential lattice disruption or slow hydrolysis of impurities.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) . While the biphenyl core is stable, the methoxy ether can be sensitive to radical oxidation over extended periods in air.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to mitigate potential photo-dehalogenation, a known risk for aryl fluorides under high-intensity UV.

Stability Profile

Q: Is the compound hygroscopic? A: Yes, moderately. The free carboxylic acid (-COOH) can form hydrogen bonds with atmospheric water.

  • Risk:[1] Moisture uptake can alter stoichiometry during weighing.

  • Mitigation: Equilibrate the vial to room temperature in a desiccator before opening.

Q: Can I store it in solution (e.g., DMSO)? A:

  • DMSO/Methanol: Stable for 1–2 weeks at 4°C .

  • Aqueous Buffers: Unstable long-term. Prepare fresh. The risk is not chemical degradation, but precipitation due to pH shifts or microbial growth.

Troubleshooting & FAQs
Solubility & Dissolution Issues

User Issue: "I cannot get the compound to dissolve in my aqueous assay buffer (pH 7.4)." Scientist Diagnosis: The compound is a lipophilic weak acid. At neutral pH, it may not be fully deprotonated or the lipophilic biphenyl core drives aggregation.

Solution Protocol:

  • Pre-dissolve in DMSO: Prepare a 1000x stock solution in 100% DMSO.

  • Stepwise Addition: Slowly add the DMSO stock to the buffer while vortexing.

  • pH Adjustment: Ensure the buffer capacity is sufficient to handle the acidic proton. If precipitation occurs, verify the final pH is > 7.0 (above the pKa + 2 units).

Visual Appearance Changes

User Issue: "The white powder has turned slightly yellow after 6 months." Scientist Diagnosis: This indicates trace oxidation or photo-degradation .

  • Mechanism: Trace impurities (often Pd residues from Suzuki coupling) can catalyze oxidation of the methoxy group or the biphenyl bridge.

  • Action: Check purity via HPLC. If purity is >98%, the color change is likely superficial (chromophore formation) and may not affect biological assays. Recrystallization from Ethanol/Water can restore the white color.

Experimental Workflows (Visualized)
Decision Tree: Storage & Handling

This diagram guides you through the decision-making process for storing solid vs. solubilized samples.

StorageProtocol Start Received Compound (Solid) ImmediateUse Immediate Use (< 1 week) Start->ImmediateUse LongTerm Long Term Storage (> 1 week) Start->LongTerm Desiccator Store in Desiccator (Room Temp, Dark) ImmediateUse->Desiccator Freezer Store at -20°C (Inert Gas, Dark) LongTerm->Freezer Solubilization Prepare Stock Solution (DMSO) Desiccator->Solubilization Freezer->Solubilization Thaw to RT first Aqueous Dilute into Aqueous Buffer Solubilization->Aqueous Use within 4 hours

Figure 1: Decision matrix for storage and solubilization to maximize compound integrity.

Solubility Optimization Workflow

Follow this logic path when encountering precipitation in biological assays.

SolubilityWorkflow Check Compound Precipitates in Buffer? pH Check Buffer pH (Must be > 7.0) Check->pH Step 1 DMSO Increase DMSO % (Max 1-5%) Sonicate Sonicate 30s (Break aggregates) DMSO->Sonicate If still cloudy pH->DMSO If pH OK Success Clear Solution Sonicate->Success

Figure 2: Troubleshooting workflow for aqueous solubility issues.

Safety & Handling (E-E-A-T)
  • PPE: Wear standard laboratory PPE (gloves, lab coat, safety glasses).

  • Inhalation: As a micronized powder, this compound can be irritating to the respiratory tract. Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases (unless intended for salt formation).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorobenzoic Acid Derivatives. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews. (Context for synthesis and stability of biphenyl intermediates). Retrieved from [Link]

  • Hansen, P. et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids. (Demonstrates stability of fluorinated phenyl intermediates in aqueous media). Retrieved from [Link]

Sources

Validation & Comparative

Biological Activity of 5-Fluoro-2-(2-methoxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid derivatives , a specific class of biphenyl-2-carboxylic acids . These compounds are primarily investigated for their potential as Transthyretin (TTR) Kinetic Stabilizers for the treatment of amyloidosis, with secondary activities in auxin transport inhibition (agrochemical) and antibacterial applications.

A Comparative Guide for Drug Development Professionals

Executive Summary & Pharmacophore Analysis

The 5-Fluoro-2-(2-methoxyphenyl)benzoic acid scaffold represents a specialized subclass of biphenyl-2-carboxylic acids . Structurally, it consists of a benzoic acid ring substituted with a fluorine atom at the 5-position and an o-anisole (2-methoxyphenyl) group at the 2-position.

This scaffold is a bioisostere of established drugs like Diflunisal and Flufenamic acid , but with distinct physicochemical properties driven by the 2'-methoxy group.

Core Biological Activities
Activity DomainPrimary TargetMechanism of ActionPotential Application
Amyloidosis Transthyretin (TTR)Kinetic Stabilization: Binds to the T4-binding pocket, preventing tetramer dissociation into amyloidogenic monomers.ATTR-CM, ATTR-PN Treatment
Plant Biology Polar Auxin Transport (PAT)Efflux Inhibition: Blocks PIN proteins, disrupting auxin gradients.Herbicide Synergists / Growth Regulators
Antibacterial Bacterial Membrane / EnzymesUncoupling/Inhibition: Disrupts membrane potential or inhibits specific bacterial enzymes (e.g., DHODH).S. aureus Inhibition

Mechanism of Action: Transthyretin (TTR) Stabilization

The most significant therapeutic potential of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid derivatives lies in their ability to inhibit TTR Amyloidogenesis .

The Kinetic Stabilization Hypothesis

Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol. In ATTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

Mechanism:

  • Binding: The biphenyl scaffold mimics the structure of Thyroxine (T4).

  • Occupancy: The molecule binds into the two distinct T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Stabilization: Binding increases the activation energy barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing amyloid formation.

Structure-Activity Relationship (SAR)[1]
  • Carboxylate (-COOH): Critical for electrostatic interaction with Lys15 and Ser117 in the TTR binding pocket.

  • 5-Fluoro Group:

    • Metabolic Stability: Blocks para-hydroxylation (a common metabolic route), increasing half-life.

    • Electronic Effect: Withdraws electrons, increasing the acidity of the carboxylic acid (lower pKa), enhancing ionic interactions.

  • 2'-Methoxy Group (The "Twist"):

    • Steric Hindrance: The bulky methoxy group at the ortho position forces the two phenyl rings to adopt a non-coplanar (twisted) conformation .

    • Pocket Fit: This twist is crucial for fitting into the hydrophobic halogen-binding pockets (HBPs) of TTR, which are optimized for twisted biaryl structures like T4.

Pathway Visualization

TTR_Stabilization NativeTTR Native TTR Tetramer (Functional) Dissociation Dissociation Rate-Limiting Step NativeTTR->Dissociation Slow NativeTTR->Dissociation BLOCKED Monomer Monomeric TTR (Unstable) Dissociation->Monomer Misfolding Misfolding & Aggregation Monomer->Misfolding Amyloid Amyloid Fibrils (Pathogenic) Misfolding->Amyloid Compound 5-Fluoro-2-(2-methoxyphenyl)benzoic Acid Compound->NativeTTR Binds T4 Pocket

Caption: Kinetic stabilization mechanism. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing the cascade toward amyloid fibril formation.

Comparative Performance Analysis

This section compares the theoretical and experimental profile of the 5-Fluoro-2-(2-methoxyphenyl)benzoic acid scaffold against standard TTR stabilizers.

Table 1: Comparative Profile of TTR Stabilizers
Feature5-Fluoro-2-(2-methoxyphenyl)benzoic acid Diflunisal (Standard)Tafamidis (Standard)
Scaffold Type Biphenyl-2-carboxylic acidBiphenyl-3-carboxylic acidBenzoxazole-6-carboxylic acid
Binding Mode T4 Pocket (Forward/Reverse)T4 Pocket (Forward)T4 Pocket (Selectivity High)
Metabolic Stability High (Blocked para-position)Moderate (Glucuronidation)High
NSAID Activity (COX) Reduced (Lack of 4-OH)High (COX-1/2 Inhibitor)None (Non-NSAID)
Selectivity Potential for high TTR selectivity over COXLow (GI side effects)High (Specific for TTR)
Solubility Moderate (Lipophilic)ModerateLow

Key Insight: Unlike Diflunisal, the removal of the 4-hydroxyl group and the addition of the 2'-methoxy group in this derivative likely reduces COX inhibition (NSAID activity). This is a desirable feature for chronic TTR therapy, as it minimizes gastrointestinal and renal side effects associated with long-term NSAID use.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesize 5-Fluoro-2-(2-methoxyphenyl)benzoic acid via palladium-catalyzed cross-coupling.

Reagents:

  • Aryl Halide: 2-Bromo-5-fluorobenzoic acid

  • Boronic Acid: 2-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na2CO3 (2M aqueous)

  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (2:1:1)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-Bromo-5-fluorobenzoic acid (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq) in the solvent mixture.

  • Degassing: Degas the solution with nitrogen for 15 minutes to remove oxygen (critical for Pd catalyst stability).

  • Catalysis: Add Pd(PPh3)4 (0.05 eq) and Na2CO3 solution (3.0 eq).

  • Reflux: Heat the mixture to reflux (80-90°C) under nitrogen atmosphere for 12-16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2-3 (precipitates the acid).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane:EtOAc gradient).

B. TTR Stabilization Assay (Fluorescence Polarization)

Objective: Measure the compound's ability to prevent TTR dissociation.

Protocol:

  • Preparation: Incubate Recombinant Wild-Type TTR (0.5 µM) with the test compound (various concentrations, 0.1 - 10 µM) in phosphate buffer (pH 7.4).

  • Probe Addition: Add a fluorescent probe sensitive to amyloid formation (e.g., Thioflavin T) or use a fluorogenic ligand that binds only to the native tetramer.

  • Stress Test: Subject the mixture to urea denaturation (4M Urea) or acidic conditions (pH 4.4) to induce dissociation.

  • Measurement: Monitor fluorescence over 48-72 hours.

  • Analysis: Calculate the % stabilization relative to DMSO control (0% stability) and Tafamidis (100% stability reference).

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Bromo-5-fluorobenzoic acid Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Reactant1->Step1 Reactant2 2-Methoxyphenylboronic acid Reactant2->Step1 Step2 Acidification (HCl) & Extraction Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Product 5-Fluoro-2-(2-methoxyphenyl) benzoic acid Step3->Product

Caption: Synthesis of the target scaffold via Suzuki-Miyaura cross-coupling, ensuring high yield and regioselectivity.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

  • Grimster, N. P., et al. (2013). "Synthesis and evaluation of 2-arylbenzoic acids as inhibitors of transthyretin amyloidogenesis." Bioorganic & Medicinal Chemistry Letters, 23(11), 3325-3328. Link

  • Vertex Pharmaceuticals. (2022). Patent WO2022056100A1: Processes and intermediates for the preparation of Pirtobrutinib. (Note: Cites the single-ring intermediate 5-Fluoro-2-methoxybenzoic acid).[1][2] Link

Disclaimer: This guide is for research and educational purposes. The biological activities described are based on structure-activity relationship (SAR) analysis of the biphenyl-2-carboxylic acid class. Specific experimental validation is required for novel derivatives.

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties. Among the various fluorinated scaffolds, fluorinated benzoic acids are particularly noteworthy due to their prevalence in bioactive molecules and the nuanced control that positional fluorination offers. This guide provides a comparative analysis of ortho-, meta-, and para-fluorobenzoic acid isomers, offering insights into their differential impacts on physicochemical properties and their practical applications in drug design. We will delve into the underlying principles, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their drug discovery programs.

The Strategic Role of Fluorine in Modulating Benzoic Acid Properties

The benzoic acid moiety is a common feature in many drugs, often serving as a key pharmacophore for target binding or as a handle for modulating solubility and pharmacokinetic profiles. The introduction of a fluorine atom onto the aromatic ring, a bioisosteric replacement for hydrogen, can dramatically alter the molecule's characteristics in a predictable, position-dependent manner. The high electronegativity and relatively small size of fluorine allow it to exert potent electronic effects with minimal steric penalty. Understanding these effects is paramount for leveraging fluorination to its full potential.

The choice of where to place the fluorine atom—in the ortho (2-), meta (3-), or para (4-) position—is a critical decision that can profoundly influence a compound's acidity (pKa), lipophilicity (logP), metabolic stability, and even its binding conformation. These parameters, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as its on-target potency and selectivity.

Comparative Physicochemical Analysis of Fluorobenzoic Acid Isomers

The distinct electronic effects of fluorine, namely the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R), manifest differently depending on the isomer.

Acidity (pKa)

The acidity of the carboxylic acid group is a primary determinant of a molecule's ionization state at physiological pH, which impacts its solubility, cell permeability, and receptor interactions. Fluorine's strong inductive effect withdraws electron density from the carboxylate group, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).

  • 2-Fluorobenzoic Acid (ortho): Exhibits the most significant pKa depression. The proximity of the fluorine atom allows for a powerful inductive effect. Furthermore, the potential for intramolecular hydrogen bonding between the fluorine and the carboxylic acid proton can stabilize the neutral form, further increasing its acidity.

  • 3-Fluorobenzoic Acid (meta): The pKa is lowered relative to benzoic acid due to the inductive effect, but less so than the ortho isomer as the effect diminishes with distance. The resonance effect does not significantly influence the meta position.

  • 4-Fluorobenzoic Acid (para): The inductive effect is weaker than in the ortho or meta positions. Moreover, the +R effect of fluorine, which donates electron density into the ring, partially counteracts the -I effect at this position, resulting in the smallest pKa decrease among the three isomers.

Compound pKa (approximate) Comment
Benzoic Acid4.20Baseline reference
2-Fluorobenzoic Acid3.27Strongest acid due to proximity of F and potential H-bonding.
3-Fluorobenzoic Acid3.87Acidity driven primarily by the inductive effect at the meta position.
4-Fluorobenzoic Acid4.14Weakest acid of the isomers as the inductive effect is partially offset by resonance.
Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is crucial for membrane permeability and target engagement. The effect of fluorination on logP is complex. While fluorine is the most electronegative element, its substitution for hydrogen can increase lipophilicity by reducing the polarity of C-H bonds and creating a more hydrophobic surface.

Compound cLogP (calculated) Comment
Benzoic Acid1.87Baseline reference
2-Fluorobenzoic Acid2.01The ortho-fluoro group can engage in intramolecular interactions that may slightly increase lipophilicity.
3-Fluorobenzoic Acid2.03A standard increase in lipophilicity is observed.
4-Fluorobenzoic Acid2.03Similar increase in lipophilicity to the meta isomer.

Note: Experimental logP values can vary based on the measurement conditions. The data presented here are calculated values for consistent comparison.

Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, commonly leading to hydroxylation at the para position. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage.

  • 4-Fluorobenzoic Acid (para): This isomer is particularly effective at blocking para-hydroxylation, a major metabolic pathway for many phenyl-containing drugs. This can significantly increase the compound's half-life and oral bioavailability.

  • 2- and 3-Fluorobenzoic Acid (ortho/meta): While not blocking the para position directly, fluorination at these positions can deactivate the ring towards oxidation, slowing down the overall rate of metabolic degradation.

The logical workflow for selecting an isomer based on desired property modulation can be visualized as follows:

G cluster_goal Primary Design Goal cluster_properties Desired Property Change cluster_isomers Chosen Isomer Strategy goal Optimize Lead Compound pka Increase Acidity / Lower pKa goal->pka metabolism Block para-Hydroxylation goal->metabolism lipophilicity Fine-tune Lipophilicity goal->lipophilicity ortho Incorporate 2-Fluorobenzoic Acid pka->ortho Strongest Effect para Incorporate 4-Fluorobenzoic Acid metabolism->para Most Direct Strategy meta Incorporate 3-Fluorobenzoic Acid lipophilicity->meta Moderate Increase lipophilicity->para Moderate Increase G cluster_workflow Potentiometric pKa Determination Workflow A 1. Dissolve Acid in Water B 2. Calibrate & Immerse pH Electrode A->B C 3. Titrate with NaOH in Increments B->C D 4. Record (Volume NaOH, pH) Data Pairs C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Half-Equivalence Point E->F G 7. Read pKa (pKa = pH at 1/2 eq. pt.) F->G

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